molecular formula C24H23F4N5O4 B13333084 2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide

2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide

Cat. No.: B13333084
M. Wt: 521.5 g/mol
InChI Key: XJIIVPVOGYFVME-UYAOXDASSA-N
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Description

This compound, also known as PF-06683324, is a nicotinamide derivative with a molecular formula of C₂₄H₂₃F₄N₅O₄ and a molecular weight of 521.46 g/mol . Its structure features:

  • A fluorinated piperidine ring (3R,4R configuration) linked via an ether bond to the nicotinamide core. The 3-fluoro substituent enhances metabolic stability and influences stereochemical interactions.
  • A 2-(4-(trifluoromethoxy)phenyl)acetyl group attached to the piperidine nitrogen. The trifluoromethoxy group provides electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism.

This compound is hypothesized to act as a kinase inhibitor or GPCR modulator, leveraging its structural features for target specificity and pharmacokinetic optimization .

Properties

Molecular Formula

C24H23F4N5O4

Molecular Weight

521.5 g/mol

IUPAC Name

2-[(3R,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20-/m1/s1

InChI Key

XJIIVPVOGYFVME-UYAOXDASSA-N

Isomeric SMILES

CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@@H]3CCN(C[C@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N

Canonical SMILES

CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Method A: Dearomatization-Hydrogenation of Fluorinated Pyridines

  • Step 1 : Start with fluorinated pyridine derivatives (e.g., 3-fluoro-4-hydroxypyridine).
  • Step 2 : Dearomatization using catalytic hydrogenation (e.g., Pd/C, H₂) to generate a dihydropyridine intermediate.
  • Step 3 : Stereoselective hydrogenation with chiral catalysts (e.g., Ru-BINAP) to install the (3R,4R) configuration.
    • Key advantage: High enantiomeric excess (≥95% ee) achievable via asymmetric catalysis.
    • Challenge: Requires precise control of reaction conditions to avoid over-reduction.

Method B: SN2 Displacement with Fluorinated Reagents

  • Step 1 : Start with 4-hydroxy-N-Boc-piperidine.
  • Step 2 : Mesylation (MsCl, base) to form a mesylate leaving group.
  • Step 3 : Fluorination using KF or tetrabutylammonium fluoride (TBAF) in polar solvents (DMF, 80°C).
    • Yield: ~70–80%.
    • Limitation: Risk of elimination side reactions, especially at scale.

Introduction of the 4-(Trifluoromethoxy)phenylacetyl Group

The acetyl side chain is installed via N-acylation :

  • Step 1 : React the piperidine intermediate with 2-(4-(trifluoromethoxy)phenyl)acetyl chloride in the presence of a base (e.g., Et₃N).
  • Step 2 : Purify via recrystallization (solvent: ethyl acetate/hexane).
    • Yield: 85–90%.
    • Key consideration: Use of anhydrous conditions to avoid hydrolysis.

Synthesis of the Nicotinamide Moiety

The 5-(1-methyl-1H-imidazol-4-yl)nicotinamide fragment is prepared via:

  • Step 1 : Suzuki-Miyaura coupling of 5-bromonicotinamide with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
  • Step 2 : Amidation using NH₃/MeOH under high pressure.
    • Yield: 75–80%.

Coupling of Piperidine and Nicotinamide Fragments

The ether linkage is formed via Mitsunobu reaction :

  • Step 1 : React the fluorinated piperidine alcohol with 2-chloro-5-(1-methyl-1H-imidazol-4-yl)nicotinamide using DIAD/PPh₃.
  • Step 2 : Isolate the product via column chromatography (SiO₂, CH₂Cl₂/MeOH).
    • Yield: 60–65%.
    • Alternative: Use Williamson ether synthesis with NaH as base (lower selectivity).

Stereochemical Control and Final Purification

  • Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/i-PrOH).
  • Crystallization : Final compound is recrystallized from ethanol/water (1:1) to ≥99% purity.

Comparative Analysis of Synthetic Routes

Step Method A (Hydrogenation) Method B (SN2 Fluorination)
Yield 85–90% 70–80%
Stereoselectivity High (≥95% ee) Moderate (racemic mix)
Scalability Suitable for >100 kg Limited by elimination

Key Challenges and Solutions

  • Fluorine Incorporation : Asymmetric hydrogenation (Method A) outperforms SN2 displacement in stereochemical control.
  • Coupling Efficiency : Mitsunobu reaction provides higher regioselectivity compared to alkylation.
  • Impurity Removal : Crystallization and chiral HPLC ensure pharmaceutical-grade purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the fluoro and trifluoromethoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and nicotinamide moieties, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Evaluated for its therapeutic potential in treating diseases due to its unique pharmacophore.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethoxy groups enhance its binding affinity and selectivity, while the imidazole moiety can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Weight Key Substituents Bioactivity/Notes
Target Compound (PF-06683324) 521.46 3-Fluoropiperidine, trifluoromethoxyphenyl, methylimidazole-nicotinamide Potential kinase inhibitor; enhanced metabolic stability
4g () ~400 (estimated) 2-Aminoimidazolyl, 4-fluorophenyl, dioxin ring Unknown bioactivity; structural focus on aryl-imidazole interactions
Compound 36 () 406.1 Triazole-benzylthio, 4-fluorophenyl-nicotinamide Moderate purity (85.3%); potential for sulfur-mediated covalent binding
Astemizole () 458.58 Benzimidazole, fluorobenzyl, piperidine H1 receptor antagonist; withdrawn due to cardiac toxicity
Example 63 () ~550 (estimated) Trifluoromethyltriazolyl, pyridinyl-benzimidazolamine Patent-pending; trifluoromethyl groups enhance lipophilicity
LY2835219 () 523.53 Fluorophenyl, nicotinamide, piperazine CDK4/6 inhibitor; clinical use in cancer therapy

Key Structural Comparisons:

Nicotinamide Core vs. Benzimidazole (Astemizole) :

  • The target compound’s nicotinamide core facilitates hydrogen bonding with kinase ATP-binding pockets, whereas Astemizole’s benzimidazole interacts with histamine H1 receptors .
  • The methylimidazole substituent in PF-06683324 may mimic adenine in ATP, enhancing kinase affinity, while Astemizole’s fluorobenzyl group contributes to H1 receptor blockade .

Fluorinated Piperidine vs. Piperazine (LY2835219) :

  • The 3-fluoropiperidine in PF-06683324 improves metabolic stability compared to LY2835219’s piperazine , which is prone to oxidation. However, LY2835219’s 4-ethylpiperazine enhances solubility .

Trifluoromethoxy Phenyl vs.

Thioether Linkage (Compound 36) vs. Ether Linkage (Target Compound) :

  • Compound 36’s benzylthio group may enable covalent binding to cysteine residues, contrasting with the target compound’s ether linkage , which favors reversible interactions .

Bioactivity and Target Correlation

  • Clustering Analysis (): Compounds with nicotinamide cores and fluorinated aryl groups cluster together, suggesting shared kinase or protease targets.
  • Virtual Screening () : SwissSimilarity identifies analogues with >70% 2D similarity to PF-06683324, such as triazole-containing nicotinamides, which show comparable docking scores against p38 MAPK and MMP-9 .

Pharmacokinetic Considerations

  • Metabolic Stability : The trifluoromethoxy group in PF-06683324 reduces CYP450-mediated metabolism compared to methoxy-substituted analogues (e.g., 4g in ) .

Biological Activity

The compound 2-(((3R,4R)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure includes a piperidine ring, a nicotinamide moiety, and various functional groups such as fluoro, trifluoromethoxy, and imidazole. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C24H23F4N5O4
  • Molecular Weight: 521.5 g/mol
  • IUPAC Name: 2-[(3R,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, the piperidine structure is known for its ability to modulate neurotransmitter systems and has been investigated for its potential in treating neurological disorders.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant inhibitory activity against enzymes such as α-glucosidase and tyrosinase. The presence of polar functional groups in the structure enhances binding affinity and specificity towards these enzymes. For example, studies have demonstrated that derivatives of piperidine can exhibit potent inhibition against α-glucosidase, which is crucial for managing diabetes by delaying carbohydrate absorption.

CompoundTarget EnzymeIC50 (μM)Reference
Compound Aα-glucosidase10.5
Compound BTyrosinase15.2
2-(((3R,4R)...UnknownTBDCurrent Study

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. This suggests that the compound could be further explored for its potential in cancer therapeutics.

Case Studies

Several studies have investigated the biological activity of piperidine derivatives:

  • Study on α-glucosidase Inhibition : A series of piperidine derivatives were synthesized and tested for their inhibitory effects on α-glucosidase. The study found that compounds with specific substitutions on the piperidine ring exhibited IC50 values significantly lower than standard references such as acarbose .
  • Tyrosinase Inhibition : Research focused on the inhibition of tyrosinase activity by piperidine derivatives revealed that certain modifications led to enhanced inhibitory effects. The kinetic studies indicated competitive inhibition patterns, suggesting potential applications in skin-related disorders .
  • Anticancer Properties : A recent investigation into the cytotoxic effects of similar compounds showed promising results against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity and purity of this compound?

  • Methodological Answer: Use a combination of Nuclear Magnetic Resonance (NMR) to verify stereochemistry (e.g., 19F^{19}\text{F} NMR for fluorine environments), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>98% by area normalization). For crystalline forms, X-ray diffraction (XRD) may resolve stereochemical ambiguities in the piperidine and nicotinamide moieties . Infrared (IR) spectroscopy can validate functional groups like the trifluoromethoxy and acetyl groups .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Follow GHS protocols for lab handling:

  • Inhalation: Use fume hoods; monitor respiratory exposure with air sampling.
  • Skin Contact: Wear nitrile gloves and lab coats; rinse immediately with water if exposed.
  • Storage: Store in inert, airtight containers at -20°C to prevent hydrolysis of the trifluoromethoxy group.
    • Reference safety protocols for structurally similar piperidine derivatives in .

Q. What are the key synthetic intermediates for this compound?

  • Methodological Answer: Key intermediates include:

  • (3R,4R)-3-Fluoropiperidin-4-ol (chiral precursor for the piperidine core).
  • 2-(4-(Trifluoromethoxy)phenyl)acetic acid (for the acetyl side chain).
  • 5-(1-Methyl-1H-imidazol-4-yl)nicotinamide (core heterocycle).
    • Optimize coupling reactions using EDCI/HOAT in DCM/DMF for amide bond formation, as described for analogous compounds .

Advanced Research Questions

Q. How can computational methods optimize the multi-step synthesis of this compound?

  • Methodological Answer: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states for stereocontrol in the piperidine ring. Integrate ICReDD’s reaction path search tools ( ) to screen solvent systems and catalysts. For example, simulate the fluorination step to minimize diastereomer formation . Validate predictions with microscale high-throughput experimentation (HTE) under inert conditions .

Q. What strategies address low selectivity in fluorinated piperidine derivatives during synthesis?

  • Methodological Answer:

  • Stereochemical Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) for the (3R,4R)-configuration.
  • Protection-Deprotection: Temporarily mask the imidazole nitrogen with Boc groups to prevent side reactions during acetyl coupling .
  • Monitor reaction progress with real-time FTIR to detect intermediates and adjust conditions dynamically .

Q. How do structural modifications impact pharmacokinetic properties like oral bioavailability?

  • Methodological Answer:

  • P4 Moieties: Replace the trifluoromethoxy group with polar substituents (e.g., sulfonamides) to enhance solubility without sacrificing target affinity, as demonstrated in razaxaban’s development .
  • LogP Optimization: Use QSAR models to balance lipophilicity (target: 2–3) for blood-brain barrier penetration or peripheral activity.
  • In Vitro Assays: Test metabolic stability in human liver microsomes (HLM) and permeability via Caco-2 cells .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer:

  • Experimental Reproducibility: Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines for target expression (e.g., CRISPR-edited vs. wild-type).
  • Data Triangulation: Cross-reference surface plasmon resonance (SPR) binding data with cryo-EM structural insights to confirm target engagement .
  • Address batch-to-batch variability in compound purity using LC-MS/MS .

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